molecular formula C6H16Cl2N2O B1436096 C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride CAS No. 1965309-35-6

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride

Cat. No.: B1436096
CAS No.: 1965309-35-6
M. Wt: 203.11 g/mol
InChI Key: NZACPOBIHPMAKK-UHFFFAOYSA-N
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Description

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is a chemical compound with the molecular formula C₆H₁₅Cl₂N₂O. It is a derivative of morpholine, a heterocyclic amine, and is characterized by the presence of a methyl group at the 4-position of the morpholine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride typically involves the reaction of 4-methylmorpholine with formaldehyde and hydrogen chloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

    Starting Materials: 4-Methylmorpholine, formaldehyde, hydrogen chloride.

    Reaction Conditions: The reaction is conducted in an aqueous medium at a temperature range of 0-5°C.

    Procedure: 4-Methylmorpholine is dissolved in water, and formaldehyde is added dropwise with constant stirring. Hydrogen chloride gas is then bubbled through the reaction mixture to form the dihydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and automated systems to control the reaction parameters. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it to secondary or primary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of C-(4-Methyl-morpholin-3-yl)-methylamine.

    Reduction: Secondary or primary amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: Used in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Employed in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism by which C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride exerts its effects involves interaction with specific molecular targets. It can act as an inhibitor or activator of enzymes, depending on the context. The compound’s structure allows it to bind to active sites of enzymes or receptors, modulating their activity and influencing biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methylmorpholine: A precursor in the synthesis of C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride.

    Morpholine: The parent compound, lacking the methyl group at the 4-position.

    N-Methylmorpholine: A related compound with a methyl group on the nitrogen atom.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its applications in multiple research fields make it a valuable compound in scientific studies.

Properties

IUPAC Name

(4-methylmorpholin-3-yl)methanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O.2ClH/c1-8-2-3-9-5-6(8)4-7;;/h6H,2-5,7H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZACPOBIHPMAKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCOCC1CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H16Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
Reactant of Route 2
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
Reactant of Route 3
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
Reactant of Route 4
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
Reactant of Route 5
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride
Reactant of Route 6
C-(4-Methyl-morpholin-3-yl)-methylamine dihydrochloride

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